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Compound of Interest

Compound Name: LY2979165

Cat. No.: B1651637

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive comparison of the efficacy of two investigational drugs, LY2979165 and JNJ-
40411813, which target the metabotropic glutamate receptor 2 (mGIluR2). While direct head-to-
head clinical trials are unavailable, this document synthesizes existing preclinical and clinical
data to offer an objective comparison of their performance and mechanisms of action.

Executive Summary

LY2979165 is an orthosteric agonist of the metabotropic glutamate receptors 2 and 3
(mGIuR2/3), while JNJ-40411813 is a positive allosteric modulator (PAM) selective for mGIluR2.
This fundamental difference in their mechanism of action dictates their pharmacological profiles
and potential therapeutic applications. LY2979165 has been investigated for its potential in
treating dementia-related psychosis and agitation, with a focus on its ability to modulate
glutamate release in the brain. In contrast, JNJ-40411813 has been explored for its therapeutic
potential in epilepsy and schizophrenia, leveraging its ability to enhance the endogenous
signaling of glutamate at the mGIuR2.

This guide presents available quantitative data from preclinical and clinical studies, details of
experimental protocols, and visual representations of the signaling pathways to facilitate a clear
understanding of the similarities and differences in the efficacy of these two compounds.

Data Presentation
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linical Eff

Compound Model Species Endpoint Efficacy
6 Hz Seizure Median Effective

JNJ-40411813 Mouse 12.2 mg/kg[1]
Model (32 mA) Dose (ED50)
6 Hz Seizure Median Effective

JNJ-40411813 Mouse 21.0 mg/kg[1]
Model (44 mA) Dose (ED50)

linical Effi

Compound Study Population Indication Key Finding
A 60 mg dose
significantly reduced
the ketamine-evoked
BOLD signal in a
LY2979165 Healthy Volunteers Target Engagement

pharmacological MRI
study, demonstrating
target engagement.[2]

[3]

Patients with _ _
JNJ-40411813 ) ) Schizophrenia
Schizophrenia

A Phase 2a
exploratory study met
its primary objectives
of safety and
tolerability.[4]

JNJ-40411813 Patients with Epilepsy  Epilepsy

A Phase 2 clinical trial
failed to meet its
primary efficacy
endpoint of reducing

seizure frequency.

Experimental Protocols

Hz Seizure Model (as applied to JNJ-40411813)
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The 6 Hz seizure model is a widely used preclinical screen for identifying potential antiepileptic

drugs, particularly those that may be effective against treatment-resistant partial seizures.

Animals: Male CF-1 mice are commonly used.

Stimulation: A constant current of 32 mA or 44 mA at a frequency of 6 Hz for a duration of 3
seconds is delivered via corneal electrodes.

Drug Administration: JNJ-40411813 was administered intraperitoneally at various doses prior
to the seizure induction.

Endpoint: The median effective dose (ED50) is calculated, representing the dose at which
50% of the animals are protected from seizures. Protection is typically defined as the
absence of clonic-tonic seizures.[1][5]

Ketamine Challenge Pharmacological MRI (phMRI) (as
applied to LY2979165)

This experimental paradigm is used to assess the ability of a drug to modulate glutamate

neurotransmission in the human brain.

Subjects: Healthy adult volunteers.

Procedure: A baseline MRI scan is performed. Subsequently, subjects receive an
intravenous infusion of ketamine, a non-competitive NMDA receptor antagonist that induces
a hyper-glutamatergic state. The test drug (LY2979165) or placebo is administered before
the ketamine infusion.

Imaging: Blood-oxygen-level-dependent (BOLD) functional magnetic resonance imaging
(fMRI) is used to measure changes in brain activity.

Endpoint: The primary outcome is the attenuation of the ketamine-induced BOLD signal in
specific brain regions, indicating that the test drug can counteract the effects of ketamine and
modulate glutamate activity.[2][6][7]

Signaling Pathways & Experimental Workflows
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The distinct mechanisms of action of LY2979165 and JNJ-40411813 lead to different
downstream signaling effects. LY2979165, as an orthosteric agonist, directly binds to and
activates the mGIuR2/3 receptor. In contrast, JNJ-40411813, a positive allosteric modulator,

binds to a different site on the mGIuR2 receptor and enhances the receptor's response to the
endogenous ligand, glutamate.
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Caption: mGIuR2 signaling for an agonist versus a PAM.
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6 Hz Seizure Model Workflow | | Ketamine Challenge fMRI Workflow
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Caption: Experimental workflows for preclinical and clinical studies.

Conclusion

The available data suggest that both LY2979165 and JNJ-40411813 effectively modulate the
MGIuR2 pathway, albeit through different mechanisms. JNJ-40411813 has demonstrated
anticonvulsant effects in a preclinical seizure model, although it did not translate to clinical
efficacy in a Phase 2 epilepsy trial. Its development for schizophrenia showed acceptable
safety and tolerability. LY2979165 has shown target engagement in the human brain, indicating
its potential to modulate glutamate neurotransmission.

The choice between an mGIluR2/3 agonist and an mGIluR2 PAM would depend on the specific
therapeutic indication and the desired pharmacological effect. An agonist like LY2979165
provides a direct and potent activation of the receptor, which may be beneficial in conditions
with a significant deficit in glutamatergic signaling. In contrast, a PAM like JNJ-40411813 offers
a more nuanced approach by enhancing the physiological, temporal, and spatial aspects of
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endogenous glutamate signaling, which could be advantageous in conditions where fine-tuning
of synaptic transmission is required.

Further research, including direct comparative studies and clinical trials in specific patient
populations, is necessary to fully elucidate the relative efficacy and therapeutic potential of
these two promising compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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